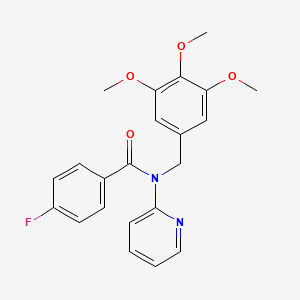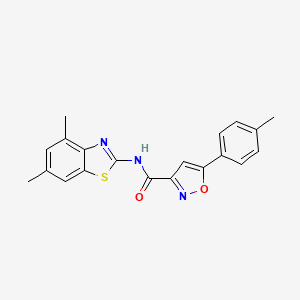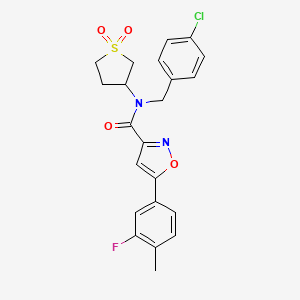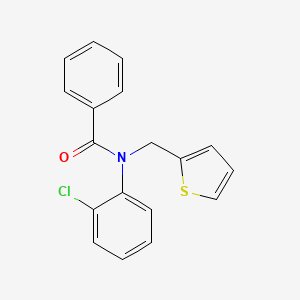
4-fluoro-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride.
Coupling with Pyridine: The 4-fluorobenzoyl chloride is then reacted with 2-aminopyridine in the presence of a base such as triethylamine to form 4-fluoro-N-(pyridin-2-yl)benzamide.
Introduction of the Trimethoxyphenyl Group: The final step involves the reaction of 4-fluoro-N-(pyridin-2-yl)benzamide with 3,4,5-trimethoxybenzyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
4-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-(pyridin-2-yl)benzamide: Lacks the trimethoxyphenyl group, resulting in different chemical properties and applications.
N-(Pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide: Lacks the fluorine atom, which can affect its reactivity and biological activity.
Uniqueness
4-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide is unique due to the presence of both the fluorine atom and the trimethoxyphenyl group. These structural features contribute to its distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C22H21FN2O4 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-fluoro-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H21FN2O4/c1-27-18-12-15(13-19(28-2)21(18)29-3)14-25(20-6-4-5-11-24-20)22(26)16-7-9-17(23)10-8-16/h4-13H,14H2,1-3H3 |
InChI Key |
FPOSVXGVONUFQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11344910.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11344911.png)


![N-(furan-2-ylmethyl)-5-(4-methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B11344935.png)
![N-[2-(propan-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11344937.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B11344939.png)


![Methyl 2-({[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11344960.png)
![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11344973.png)

![1-[(4-methylbenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11344984.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B11344985.png)
